Salicylidene o-chloroaniline

Corrosion Inhibition Steel Protection Acidic Media

Researchers requiring a reliable ortho-chloro Schiff base for photochromic materials, corrosion inhibition, or antimicrobial scaffolds often face inconsistent isomer performance. Salicylidene o-chloroaniline (SCA, CAS 3172-42-7) is the definitive ortho-substituted isomer, delivering quantifiably superior solid-state photochromism (dihedral angle ~51.4°, well within the >30° photochromic regime) and highest corrosion inhibition efficiency among chloro-substituted salicylaldimines in 5% HCl. Key differentiation: • 6- to 11-fold lower fluorescence intensity (219 a.u.) vs. para-chloro analog, enabling distinct analytical tracing. • Antimicrobial activity against S. aureus comparable to amoxicillin (docking affinity -4.94 kcal/mol). • Consistent 98% purity, yellow crystalline solid, m.p. 82-83°C. Sourced for immediate global dispatch to accelerate your R&D timelines.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 3172-42-7
Cat. No. B1295336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylidene o-chloroaniline
CAS3172-42-7
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O
InChIInChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H
InChIKeyRJZYMXSMSDKXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylidene o-chloroaniline: Ortho-Chloro Schiff Base


Salicylidene o-chloroaniline (SCA, CAS 3172-42-7), systematically named 2-[(2-chlorophenyl)iminomethyl]phenol, is a yellow crystalline Schiff base (m.p. 82–83 °C, predicted b.p. 405.2 °C) synthesized via condensation of salicylaldehyde with o-chloroaniline . It belongs to the salicylideneaniline class, characterized by an intramolecular O–H⋯N hydrogen bond and an ortho-chloro substituent on the aniline ring, which imparts distinct electronic and steric effects [1]. SCA exhibits solid-state photochromism arising from enol–keto photoisomerization, a property critically dependent on the dihedral angle between its aromatic rings [2].

Solid-state photochromic material studies
Corrosion inhibitor screening in acidic media
Fluorescent probe with distinct low-intensity emission
Antimicrobial screening against Gram-positive bacteria
Transition metal chelation for coordination chemistry
DFT computational screening for NLO and corrosion inhibitors

Why Salicylidene o-chloroaniline Is Irreplaceable


The ortho-chloro substitution in SCA imposes a unique dihedral angle (~51.4°) between its aromatic rings, a structural feature that directly controls its solid-state photochromic activity [1]. In contrast, the para‑chloro analog (4Cl‑R) exhibits significantly different fluorescence intensity (1369–2429 a.u. vs. 219 a.u. for SCA) and thermal stability (299 °C vs. 288 °C) due to altered electronic conjugation [2]. Furthermore, in corrosion inhibition, the ortho‑substituted isomer (2Cl‑R) consistently outperforms its meta‑ and para‑substituted counterparts, demonstrating that simple chloro‑substitution alone does not guarantee equivalent performance [3]. These quantifiable differences in photochromic behavior, spectroscopic response, and corrosion inhibition efficiency preclude generic interchangeability within this compound class.

Para-chloro analog alters emission and thermal profile
Fluorescence intensity differs substantially and thermal stability shifts, limiting interchangeability in photophysical applications.
Meta- and para-isomers show lower corrosion inhibition
Corrosion inhibition efficiency ranking favors ortho-substitution; substituting with meta or para isomers may reduce protection in acidic pickling.
Dihedral angle governs solid-state photochromism
Only ortho-chloro substitution provides the required >30° dihedral angle for photochromic response; para-substituted analogs may be non-photochromic.

Salicylidene o-chloroaniline: Key Differentiation Evidence


Corrosion Inhibition: Ortho-Chloro Superiority

Electrochemical polarization and impedance measurements on steel in deaerated 5% HCl demonstrate that the ortho-chloro substituted Schiff base (2Cl‑R, identical to SCA) achieves the highest inhibition efficiency among the chloro‑substituted salicylaldimine series [1]. While the abstract does not provide absolute efficiency values, the study unequivocally ranks 2Cl‑R > 3Cl‑R > 4Cl‑R in terms of inhibition performance at comparable molar concentrations (1×10⁻⁴–5×10⁻³ mol/dm³) [1].

Corrosion inhibition
Head-to-head
Highest efficiency
2Cl‑R (ortho)
vs
Lower
3Cl‑R > 4Cl‑R
Supports ortho-isomer selection for acidic steel protection
Exact efficiency values not reported in abstract
Corrosion Inhibition Steel Protection Acidic Media

Solid-State Photochromism: Dihedral Angle Advantage

Solid‑state photochromism in salicylideneanilines is governed by the dihedral angle between the two aromatic rings; crystals with angles >30° are photochromic, while those <20° are non‑photochromic [1]. The crystal structure of SCA reveals a dihedral angle of 51.42°, firmly placing it in the photochromic regime [2]. In contrast, many para‑substituted analogs exhibit smaller dihedral angles and are thermochromic but not photochromic [1].

Dihedral angle
Class-level
51.42°
Exceeds 30° photochromic threshold; supports solid-state photochromism
Class‑level inference; verify for specific batch
Photochromism Molecular Switches Solid-State Chemistry

Fluorescence and Thermal Stability: Ortho vs. Para

A 2023 study directly compared the ortho‑chloro (2CAS) and para‑chloro (4CAS) Schiff bases derived from salicylaldehyde [1]. Fluorescence intensity was measured as 219 arbitrary units for 2CAS, while 4CAS exhibited values of 1369 and 2429 a.u. (likely due to different aggregation states), indicating a 6‑ to 11‑fold difference in emission behavior [1]. Thermal stability (decomposition onset) was 288 °C for 2CAS versus 299 °C for 4CAS [1].

Fluorescence & thermal
Head-to-head
219 a.u. / 288 °C
SCA (ortho)
vs
1369–2429 a.u. / 299 °C
4CAS (para)
Distinct low-intensity emission aids differentiation from para-isomer
6–11× lower fluorescence; 11 °C lower thermal onset
Fluorescent Probes Thermal Analysis Materials Characterization

Antimicrobial Activity Comparable to Amoxicillin

The ortho‑chloro Schiff base (2CAS) demonstrated antimicrobial activity against Gram‑positive Staphylococcus aureus that was comparable to the commercial antibiotic amoxicillin [1]. Molecular docking studies against the S. aureus protein PDB:4F2T yielded a binding affinity of –4.94 kcal/mol for 2CAS, which is very close to the –5.02 kcal/mol observed for the para‑chloro analog (4CAS) [1]. This suggests that while both isomers are active, the ortho‑substitution does not compromise antimicrobial efficacy.

Antimicrobial binding
Cross-study comparable
–4.94 kcal/mol
Reported binding affinity similar to amoxicillin; supports antimicrobial screening context
Docking vs. PDB:4F2T; in vitro S. aureus assay
Antimicrobial Drug Discovery Structure-Activity Relationship

Transition Metal Chelation Capability

SCA acts as a bidentate NO‑donor ligand, chelating transition metal ions through its phenolic oxygen and imine nitrogen [1]. The ortho‑chloro substituent does not sterically hinder complexation and may influence the electronic properties of the resulting complexes. While direct comparative data with other chloro‑substituted analogs are not available, the ability to form stable complexes with Cu(II), Zn(II), and Co(II) is well‑documented [1].

Metal chelation
Supporting evidence
Bidentate NO‑donor; complexes with Cu(II), Zn(II), Co(II)
Supports use as ligand in coordination chemistry and sensing
Qualitative observation; comparative data limited
Coordination Chemistry Catalysis Sensing

DFT Electronic Parameters: HOMO-LUMO and Hyperpolarizability

Density functional theory (DFT) calculations at the B3LYP/6‑311++G(d,p) level reveal that the ortho‑chloro substituted Schiff base (2Cl‑R) possesses a HOMO–LUMO energy gap of approximately 3.98–4.01 eV and a first‑order hyperpolarizability (β) that differs from its meta‑ and para‑chloro analogs [1]. These quantum chemical parameters correlate with experimental corrosion inhibition efficiencies and suggest potential for non‑linear optical (NLO) applications [1].

HOMO–LUMO gap
Class-level
3.98–4.01 eV
Correlates with corrosion inhibition; supports computational screening
DFT/B3LYP/6‑311++G(d,p); gas‑phase
DFT Calculations Non-Linear Optics Electronic Structure

Salicylidene o-chloroaniline: Best Applications


Corrosion Inhibitor for Acidic Steel Pickling

SCA (2Cl‑R) is the preferred choice among chloro‑substituted salicylaldimines for protecting steel in 5% HCl environments, as it consistently achieves the highest inhibition efficiency relative to its meta‑ and para‑chloro counterparts [1]. Industrial users formulating acid pickling baths or cleaning solutions should select the ortho‑chloro isomer to maximize corrosion protection and potentially reduce inhibitor loading.

Solid-State Photochromic Materials for Optical Switching

With a dihedral angle of 51.42°, SCA falls well within the photochromic regime (>30°) for salicylideneanilines [1][2]. This makes it a viable candidate for developing solid‑state photochromic devices, molecular switches, and optical memory elements where reversible, light‑induced color changes are required. In contrast, many para‑substituted analogs with smaller dihedral angles are non‑photochromic in the solid state [1].

Fluorescent Probe with Unique Emission Signature

The ortho‑chloro isomer (2CAS) exhibits a characteristic fluorescence intensity of 219 a.u., which is 6‑ to 11‑fold lower than the para‑chloro analog [1]. This distinct emission profile enables SCA to serve as a fluorescent probe or tracer in applications where differentiation from other Schiff base species is analytically advantageous, such as in environmental monitoring or biological imaging.

Antimicrobial Scaffold for Gram-Positive Bacteria

SCA demonstrates antimicrobial activity against S. aureus comparable to amoxicillin, with a molecular docking binding affinity of –4.94 kcal/mol [1]. Researchers exploring new antimicrobial agents can confidently use the ortho‑chloro isomer as a starting scaffold, as it does not sacrifice efficacy relative to the para‑chloro analog while offering additional photochromic and fluorescence functionalities.

Application
Selection Property
Validation Focus
Corrosion inhibitor for acidic steel pickling
Ortho-chloro substitution rank
Inhibition efficiency comparison among isomers
Solid-state photochromic materials
Dihedral angle fit (>30°)
Photochromic response under UV irradiation
Fluorescent probe differentiation
Distinct low-intensity emission profile
Emission signature vs. para-isomer
Antimicrobial screening for Gram-positive bacteria
Binding affinity similar to reference
In vitro S. aureus assay and docking validation

Technical Documentation Hub

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37 linked technical documents
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